molecular formula C11H21NO2 B8441897 Methyldelta-piperidinovalerate

Methyldelta-piperidinovalerate

Cat. No. B8441897
M. Wt: 199.29 g/mol
InChI Key: FYXPGVQYAFYJIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04081449

Procedure details

23.5 g. (0.117 mole) of methylδ-piperidinovalerate is dissolved in a combination of 125 ml. of concentrated hydrochloric acid and 125 ml. of water and refluxed with stirring for 16 hours. The excess water is removed using reduced pressure (water aspirator) to give a semi-solid residue which is triturated with acetone, filtered and dried. 21.0 g. (79%) of colorless crystals of δ-piperidinovaleric acid hydrochloride are obtained, m.p. of 202°-204° C.
Quantity
0.117 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:14])[CH2:4][CH2:5][CH2:6][CH2:7][N:8]1[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1.[ClH:15]>O>[ClH:15].[N:8]1([CH2:7][CH2:6][CH2:5][CH2:4][C:3]([OH:14])=[O:2])[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1 |f:3.4|

Inputs

Step One
Name
Quantity
0.117 mol
Type
reactant
Smiles
COC(CCCCN1CCCCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The excess water is removed
CUSTOM
Type
CUSTOM
Details
to give a semi-solid residue which
CUSTOM
Type
CUSTOM
Details
is triturated with acetone
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 79%
Name
Type
product
Smiles
Cl.N1(CCCCC1)CCCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.